MCF-7 Cytotoxicity Advantage
In a systematic SAR study of quinoline derivatives bearing various 4-position substituents, the 4-bromo compound (14e) exhibited an IC50 of 27.37 ± 1.27 μM against the MCF-7 breast cancer cell line. Under identical assay conditions, the 4-chloro (14f), 4-fluoro (14d), 4-ethyl (14a), 4-methoxy (14b), 4-trifluoromethyl (14c), and unsubstituted (14g) analogs all showed no measurable activity (NA), establishing that the 4-bromo substituent uniquely confers cytotoxic potency within this chemotype . The assay used a standard 48-hour cell viability protocol; the pan-PI3K inhibitor GDC-0941 served as a positive control (IC50 = 0.07 ± 0.03 μM).
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells (IC50, μM) |
|---|---|
| Target Compound Data | 27.37 ± 1.27 μM (Compound 14e, 4-bromo) |
| Comparator Or Baseline | 4-Chloro (14f): NA; 4-Fluoro (14d): NA; 4-Ethyl (14a): NA; 4-Methoxy (14b): NA; 4-Trifluoromethyl (14c): NA; H (14g): NA |
| Quantified Difference | Target active (27.37 μM); all close analogs inactive (NA) |
| Conditions | MCF-7 breast cancer cell line, 48 h incubation, cell viability assay; positive control GDC-0941 IC50 = 0.07 μM |
Why This Matters
This quantifiable selectivity window demonstrates that the 4-bromo group is not interchangeable with chlorine, fluorine, or other substituents for MCF-7 antiproliferative activity, directly guiding procurement decisions for anticancer SAR programs.
- [1] Molecules 2016, 21(11), 1447. Table 2. Calculated IC50 values (μM). https://pmc.ncbi.nlm.nih.gov/articles/PMC6273168/table/molecules-21-01447-t002/ View Source
